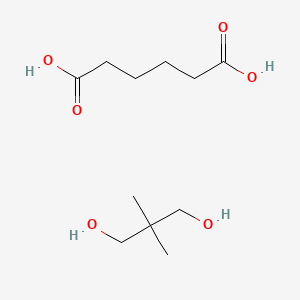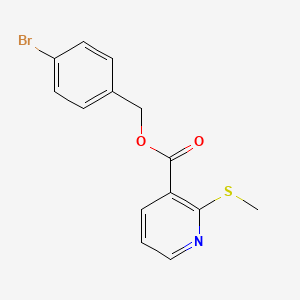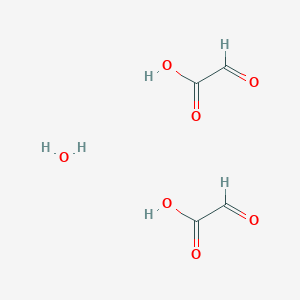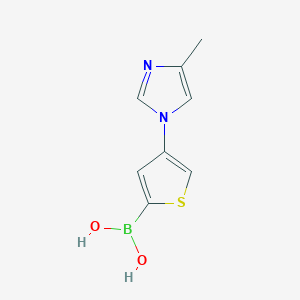
tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a methoxycarbonyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Vorbereitungsmethoden
One efficient method for this involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate as a reagent, along with appropriate catalysts and solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s structural features make it useful in the study of enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism by which tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes or receptors, while the methoxycarbonyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring but features a methylcarbamoyl group instead of a methoxycarbonyl group.
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate: This compound contains a pyridine ring in place of the phenyl group.
Eigenschaften
Molekularformel |
C18H25NO4 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
tert-butyl 2-(5-methoxycarbonyl-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-12-8-9-13(16(20)22-5)11-14(12)15-7-6-10-19(15)17(21)23-18(2,3)4/h8-9,11,15H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
QYWIPWFAMWUVSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C2CCCN2C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)


methanone](/img/structure/B13356141.png)



![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)
![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)




